molecular formula C13H12BrNO3S B2748963 Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate CAS No. 2117522-72-0

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate

Cat. No.: B2748963
CAS No.: 2117522-72-0
M. Wt: 342.21
InChI Key: IKDYOUFTSOCRFL-UHFFFAOYSA-N
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Description

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenoxy group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with 4-bromophenol to form ethyl 2-((4-bromophenoxy)methyl)acetate. This intermediate is then reacted with thioamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Hydrolysis: Formation of 2-((4-bromophenoxy)methyl)thiazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:

    Ethyl 2-aminothiazole-4-carboxylate: Similar in structure but contains an amino group instead of a bromophenoxy group.

    Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate: Contains a bromophenyl group instead of a bromophenoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(4-bromophenoxy)methyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-2-17-13(16)11-8-19-12(15-11)7-18-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDYOUFTSOCRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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